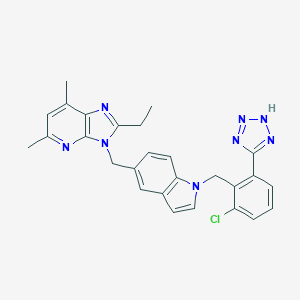
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It was developed by Takeda Pharmaceuticals and is currently undergoing clinical trials for the treatment of various cancers and autoimmune diseases.
作用机制
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine inhibits the activity of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways of immune cells. Inhibition of these kinases leads to the suppression of immune cell proliferation and cytokine production. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
生化和生理效应
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cell lymphomas. It also inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in the pathogenesis of autoimmune diseases. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
实验室实验的优点和局限性
One advantage of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is its specificity for BTK, ITK, and JAK3 kinases, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the type of cancer or autoimmune disease being treated. In addition, the synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a complex process that requires expertise in organic chemistry.
未来方向
There are several future directions for the research and development of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine. One direction is to investigate its potential for combination therapy with other drugs, such as chemotherapy or immune checkpoint inhibitors. Another direction is to explore its efficacy in treating other types of cancers and autoimmune diseases. Further research is also needed to better understand its mechanism of action and potential side effects.
In conclusion, 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a promising small molecule inhibitor that targets protein kinases involved in immune cell function and proliferation. Its specificity and potency make it a potential candidate for the treatment of various cancers and autoimmune diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine involves several steps, including the reaction of 2-tetrazol-5-yl-6-chlorobenzylamine with indole-5-carboxaldehyde, followed by the reaction of the resulting imine with 5,7-dimethyl-2-ethylimidazo[4,5-b]pyridine-3-carbaldehyde. The final product is obtained through a reduction and deprotection reaction. The synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a complex process that requires expertise in organic chemistry.
科学研究应用
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has shown promising results in preclinical studies for the treatment of various cancers, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine targets several protein kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and proliferation.
属性
CAS 编号 |
145303-66-8 |
|---|---|
产品名称 |
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine |
分子式 |
C27H25ClN8 |
分子量 |
497 g/mol |
IUPAC 名称 |
3-[[1-[[2-chloro-6-(2H-tetrazol-5-yl)phenyl]methyl]indol-5-yl]methyl]-2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C27H25ClN8/c1-4-24-30-25-16(2)12-17(3)29-27(25)36(24)14-18-8-9-23-19(13-18)10-11-35(23)15-21-20(6-5-7-22(21)28)26-31-33-34-32-26/h5-13H,4,14-15H2,1-3H3,(H,31,32,33,34) |
InChI 键 |
OVQDHXZVUKADSJ-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC4=C(C=C3)N(C=C4)CC5=C(C=CC=C5Cl)C6=NNN=N6)N=C(C=C2C)C |
规范 SMILES |
CCC1=NC2=C(N1CC3=CC4=C(C=C3)N(C=C4)CC5=C(C=CC=C5Cl)C6=NNN=N6)N=C(C=C2C)C |
其他 CAS 编号 |
145303-66-8 |
同义词 |
3-((N-(2-tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine 3-TCIM-5,7-DEIP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
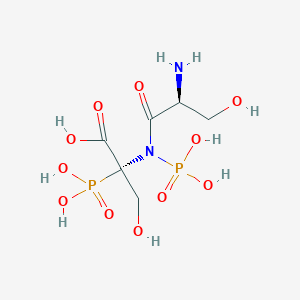
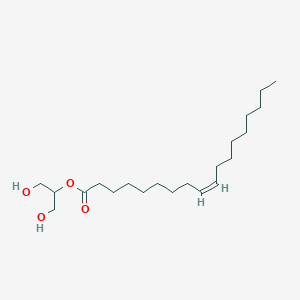
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
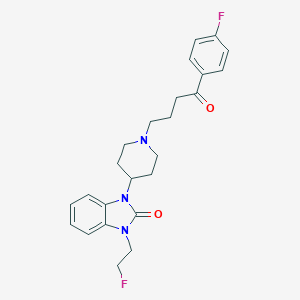
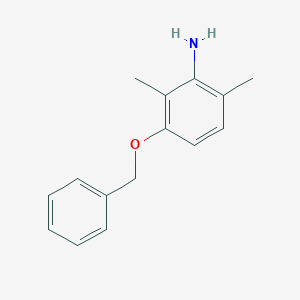
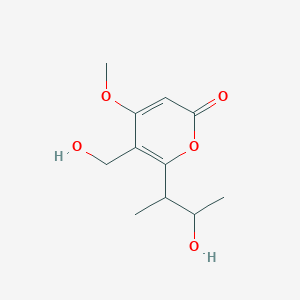
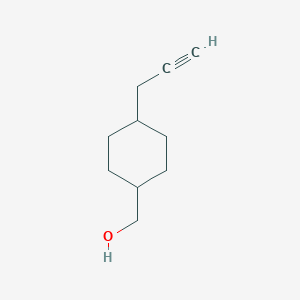
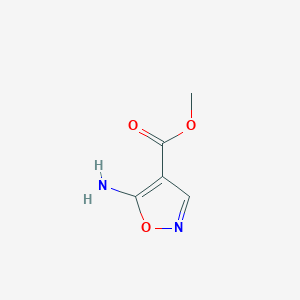
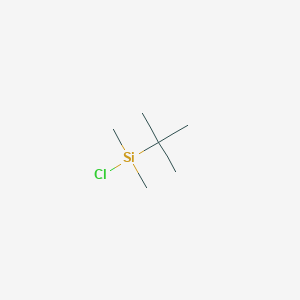
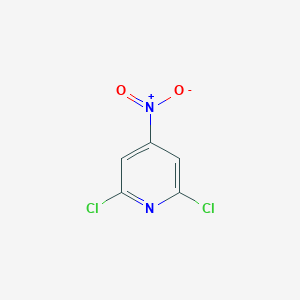
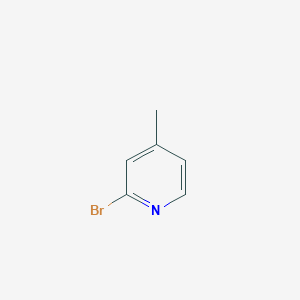

![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)